![molecular formula C25H18BrN3O4S B2653596 {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate CAS No. 955976-45-1](/img/structure/B2653596.png)
{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate is a complex organic molecule . It contains several functional groups, including a bromophenyl sulfonyl group, a methylphenyl pyrazol group, and a cyanobenzenecarboxylate group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. Information such as melting point, boiling point, density, and solubility would typically be included in a full analysis of physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
- The compound is utilized in synthetic applications as precursors for zwitterionic synthons, specifically o-halobenzyl and p-halobenzyl sulfones. These alpha-sulfonyl carbanions, generated using various bases, react with different electrophiles. They are instrumental in palladium-catalyzed cross-coupling processes like Heck, Suzuki, and Sonogashira reactions, facilitating the synthesis of ortho-substituted cinnamates and pharmaceuticals like 4-biphenylacetic acid and biphenylpropionic acid (Costa, Nájera, & Sansano, 2002).
Antimicrobial Applications
- The compound serves as a backbone for the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety. These compounds demonstrate antimicrobial properties, making them suitable as antimicrobial agents. Synthesis pathways include reactions with acetylacetone, arylidenes malononitrile, and salicyaldehyde, leading to various derivatives like thiazole and pyrazole, which have shown promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Biological Activity
- Alkylation of similar compounds like 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate leads to phenyl pyrazolyl sulfides, which are further oxidized into sulfones. These synthesized compounds have potential biological activity, indicating a broad scope of use in biologically relevant research and applications (Vydzhak, Panchishin, & Brovarets, 2017).
Photolytic Transformations
- The compound is involved in photolytic transformations, where spirocyclic 3H-pyrazoles undergo isomerization into sulfonyl-substituted spirocyclic indazoles and phenanthridines. These transformations are key in the study of thermal and acid-catalyzed processes, which are significant in the development of new compounds for various applications (Vasin et al., 2014).
Catalytic Decarboxylative Radical Sulfonylation
- This compound can be a part of the process in catalytic decarboxylative radical sulfonylation, which is vital in synthesizing sulfones, key motifs in pharmaceuticals and agrochemicals. The method exhibits broad substrate scope and functional group compatibility, enabling late-stage modification of complex natural products and bioactive pharmaceuticals (He et al., 2020).
Propriétés
IUPAC Name |
[5-(4-bromophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O4S/c1-29-24(34(31,32)21-13-11-20(26)12-14-21)22(23(28-29)18-5-3-2-4-6-18)16-33-25(30)19-9-7-17(15-27)8-10-19/h2-14H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNPNAZNEIBMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

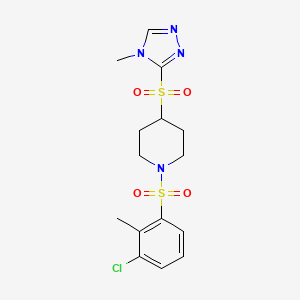
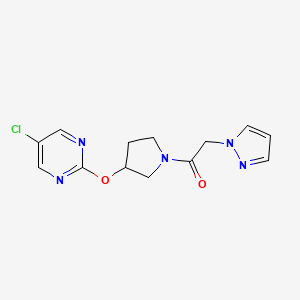

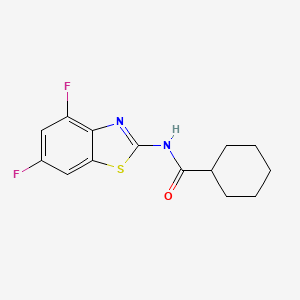
![2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2653520.png)
![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)
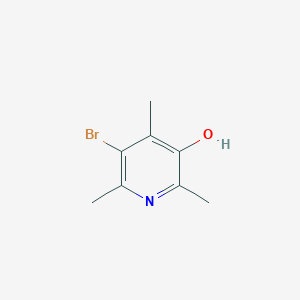
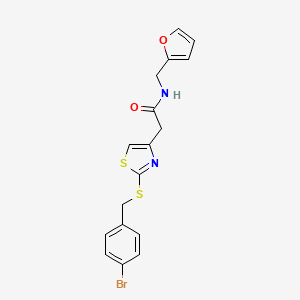
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2653532.png)
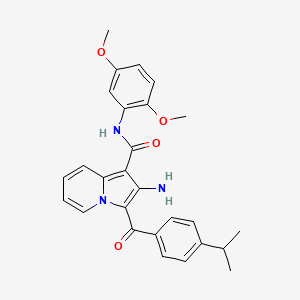
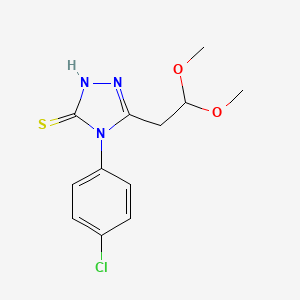
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)